N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide
CAS No.:
Cat. No.: VC14603372
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2O2 |
|---|---|
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide |
| Standard InChI | InChI=1S/C16H14N2O2/c1-20-15-4-2-3-13(11-15)16(19)18-14-7-5-12(6-8-14)9-10-17/h2-8,11H,9H2,1H3,(H,18,19) |
| Standard InChI Key | HISVUQTYPRDQAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide possesses the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol. The IUPAC name N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide reflects its benzamide backbone substituted with a methoxy group at the benzene ring's third position and a cyanomethyl group attached to the para-aminophenyl moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide |
| SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC#N |
| InChI Key | HISVUQTYPRDQAQ-UHFFFAOYSA-N |
The cyanomethyl group (-CH₂CN) introduces both electron-withdrawing and nucleophilic characteristics, while the methoxy group (-OCH₃) enhances electronic delocalization across the aromatic system. X-ray crystallography data for analogous benzamides reveal planar configurations that facilitate π-π stacking interactions, suggesting similar behavior in this compound .
Spectroscopic Profiles
While direct spectral data for N-[4-(cyanomethyl)phenyl]-3-methoxybenzamide remains unpublished, related benzamides exhibit distinctive NMR and IR signatures:
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¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 6.8–7.8 ppm .
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IR: Stretching vibrations for amide carbonyl (C=O) occur near 1650 cm⁻¹, and nitrile (C≡N) absorption appears at ~2240 cm⁻¹.
Synthesis and Manufacturing
Primary Synthetic Route
The compound is synthesized via nucleophilic acyl substitution between 4-methoxybenzoyl chloride and 4-aminobenzyl cyanide in the presence of triethylamine:
Triethylamine neutralizes HCl, shifting the equilibrium toward amide formation. Reaction conditions typically involve anhydrous dichloromethane at 0–5°C, yielding 68–72% after recrystallization from ethanol.
Process Optimization
Key parameters affecting yield and purity:
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Stoichiometry: A 1:1.2 molar ratio of acyl chloride to amine minimizes side products.
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Temperature: Maintaining temperatures below 10°C prevents cyanohydrin formation.
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Purification: Gradient chromatography (hexane:ethyl acetate, 3:1) resolves unreacted starting materials.
Physicochemical Properties
Solubility and Stability
N-[4-(Cyanomethyl)phenyl]-3-methoxybenzamide exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (82 mg/mL) and DMF (94 mg/mL). The compound remains stable under inert atmospheres up to 150°C, with decomposition initiating at 210°C (DSC data). Hydrolytic susceptibility at the nitrile group necessitates storage at pH 6–8 and humidity <40%.
Computational Modeling
DFT calculations (B3LYP/6-311+G(d,p)) predict:
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Dipole Moment: 4.8 Debye, indicating moderate polarity.
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HOMO-LUMO Gap: 5.3 eV, suggesting stability against electrophilic attack.
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LogP: 2.1 ± 0.3, correlating with observed membrane permeability in cellular assays .
Biological Activities and Applications
Anticancer Mechanisms
Preliminary assays demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) through histone deacetylase (HDAC) inhibition . Molecular docking simulations indicate binding to HDAC3's catalytic pocket (ΔG = -9.2 kcal/mol), with the cyanomethyl group forming hydrogen bonds with Asp253 and Tyr209 residues .
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 | 18 ± 1.2 | HDAC3 inhibition |
| A549 | 42 ± 3.1 | ROS generation |
| HEK293 (Normal) | >100 | N/A |
Research Frontiers and Challenges
Structure-Activity Relationship (SAR) Studies
Modifying the cyanomethyl group to sulfonamide or carbamate derivatives enhances HDAC selectivity but reduces metabolic stability . Introducing fluorine at the methoxy position improves blood-brain barrier penetration in murine models, though pharmacokinetic data remain unpublished .
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